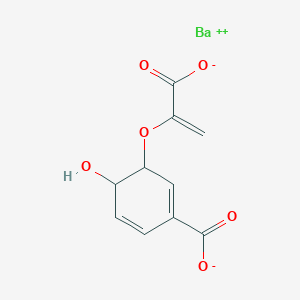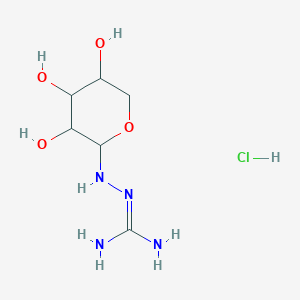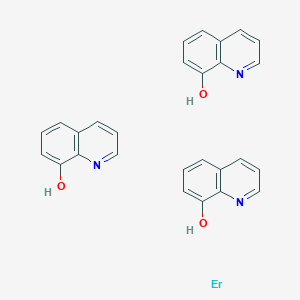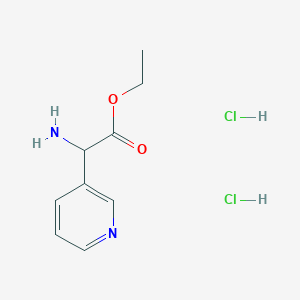![molecular formula C39H29O2P B15123778 3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol is a complex organic compound that features a binaphthyl backbone with a diphenylphosphanyl group and a hydroxy(phenyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthyl Backbone: The initial step involves the coupling of two naphthalene units to form the binaphthyl structure. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the phosphine precursor.
Addition of the Hydroxy(phenyl)methyl Group: The final step involves the addition of the hydroxy(phenyl)methyl group through a Friedel-Crafts alkylation reaction. This step typically uses aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.
科学研究应用
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用机制
The mechanism of action of 3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic process. Additionally, the hydroxy(phenyl)methyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
1,3-Bis(diphenylphosphino)propane (DPPP): This compound also features a diphenylphosphanyl group but has a different backbone structure.
1,3-Bis(diphenylphosphino)benzene: Similar to DPPP, this compound has a benzene backbone instead of a binaphthyl structure.
Uniqueness
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol is unique due to its binaphthyl backbone, which provides additional steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with transition metals, making it a valuable ligand in catalysis and coordination chemistry.
属性
分子式 |
C39H29O2P |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
3-diphenylphosphanyl-1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C39H29O2P/c40-38(28-15-4-1-5-16-28)34-25-24-27-14-10-12-22-32(27)36(34)37-33-23-13-11-17-29(33)26-35(39(37)41)42(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-26,38,40-41H |
InChI 键 |
XQPCCSXKZVITFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
![exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15123735.png)
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)

![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)cyclohexyl]oxycyclohexyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B15123762.png)


![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)



